tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate: is a chemical compound with the molecular formula C18H29NO2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group for amines in synthetic chemistry, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method includes the reaction of tert-butyl carbamate with 2-phenyl-2-(piperidin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. It is also used in the synthesis of various organic compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparison with Similar Compounds
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its phenyl group and piperidine ring contribute to its unique chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N2O2, with a molecular weight of approximately 280.38 g/mol. The compound features a tert-butyl group, a phenyl ring, and a piperidine moiety, which contribute to its unique biological properties.
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It can act as both a substrate and an inhibitor in enzymatic reactions, modulating the activity of specific proteins involved in metabolic pathways. The mechanism involves the formation of covalent or non-covalent bonds with target molecules, leading to inhibition or activation of enzymatic functions.
Enzyme Inhibition
Research indicates that this compound is capable of inhibiting key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, structural analogs have shown that carbamate moieties can enhance binding affinity and selectivity towards these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Inhibition of MAO-B : A study demonstrated that compounds with similar structures exhibited low micromolar inhibition of MAO-B (IC50 values around 4.3 µM), indicating that modifications to the phenyl ring can significantly enhance inhibitory potency .
- Cholinesterase Inhibition : Another investigation highlighted the importance of the carbamate group in enhancing the inhibition of BChE. The presence of this functional group was essential for achieving effective binding to the enzyme's active site, thus providing insights into the design of multifunctional ligands targeting neurodegenerative conditions.
Research Findings
Study | Enzyme Targeted | IC50 Value | Mechanism |
---|---|---|---|
Study 1 | MAO-B | 4.3 µM | Covalent binding to FAD cofactor |
Study 2 | BChE | 8.5 µM | Carbamoylation of catalytic Ser198 |
Therapeutic Potential
The therapeutic applications of this compound are promising, particularly in developing drugs for conditions influenced by cholinergic dysfunction or oxidative stress. Its ability to inhibit key enzymes involved in neurotransmitter metabolism makes it a candidate for further research into treatments for Alzheimer's disease and other cognitive disorders.
Properties
IUPAC Name |
tert-butyl N-(2-phenyl-2-piperidin-4-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-16(14-7-5-4-6-8-14)15-9-11-19-12-10-15/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGZLTXSRLIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCNCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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